N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with butyl and methyl substituents on the nitrogen atoms.
Scientific Research Applications
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with butyl and methyl halides under appropriate conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: A structurally similar compound with a trifluoromethyl group and two amine groups on the benzene ring.
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine: Another related compound with a methyl group and a trifluoromethyl group on the benzene ring.
Uniqueness
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both butyl and methyl substituents on the nitrogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the trifluoromethyl group imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-butyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCAKFXJKQYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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